
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H19F3N2O3S and its molecular weight is 388.41. The purity is usually 95%.
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Biological Activity
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, identified by its CAS number 1396628-56-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and related case studies.
- Molecular Formula : C17H19F3N2O3S
- Molecular Weight : 388.4 g/mol
- Structure : The compound features a methanesulfonamide group, trifluoromethyl phenyl moiety, and a pyridinylmethyl side chain, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains through inhibition of the Type III secretion system (T3SS), a critical virulence factor in many pathogenic bacteria. The compound was tested in vitro and demonstrated a concentration-dependent inhibition of T3SS-mediated activities.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial virulence.
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to affect serotonin and norepinephrine levels, indicating potential use in mood disorders.
Study 1: Inhibition of Type III Secretion System
In a controlled laboratory setting, the compound was evaluated for its ability to inhibit the T3SS in Salmonella species. The results indicated that at concentrations above 50 µM, there was a significant reduction in the secretion of effector proteins associated with bacterial virulence (Pendergrass et al., 2024) .
Study 2: Antidepressant-Like Effects in Animal Models
A study investigating similar compounds found that they produced significant antidepressant-like effects in forced swim tests (FST) and tail suspension tests (TST). These effects were linked to increased serotonergic activity without significant side effects observed in animal models (ResearchGate, 2021) .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar sulfonamide structures can effectively inhibit tumor growth in models of colon, breast, and cervical cancers .
Case Study Example :
A recent study synthesized novel sulfonamide derivatives and evaluated their cytotoxic effects against human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy due to their ability to trigger apoptotic pathways in malignant cells .
Metabolic Disorders
Sulfonamides have been explored for their potential in treating metabolic syndrome-related disorders, such as type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been identified as a therapeutic target for managing these conditions. Compounds similar to this compound have shown promise in preclinical studies for modulating metabolic pathways associated with insulin resistance and hypertension .
Research Insights :
The pharmacological evaluation of these compounds revealed their potential to ameliorate symptoms associated with metabolic disorders, suggesting a dual role in both metabolic regulation and cancer therapy .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Research has highlighted the efficacy of sulfonamide derivatives against various bacterial strains, including resistant pathogens. For example, studies have reported that certain sulfonamide compounds can suppress biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, which are critical factors in chronic infections .
Data Table: Antimicrobial Efficacy
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|---|
Sulfonamide A | K. pneumoniae | 16 µg/mL | 32 µg/mL |
Sulfonamide B | P. aeruginosa | 8 µg/mL | 16 µg/mL |
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S/c1-25-11-10-22(12-14-6-8-21-9-7-14)26(23,24)13-15-2-4-16(5-3-15)17(18,19)20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTCGUURKJMBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.